Product packaging for Formaldehyde phenylhydrazone(Cat. No.:CAS No. 6228-40-6)

Formaldehyde phenylhydrazone

Cat. No.: B15386310
CAS No.: 6228-40-6
M. Wt: 120.15 g/mol
InChI Key: FWTFCJFGBSEGFO-UHFFFAOYSA-N
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Description

Formaldehyde phenylhydrazone (CAS 6228-40-6) is a chemical compound with the molecular formula C7H8N2 and a molecular weight of 120.15 g/mol. It is characterized by a density of 0.96 g/cm³ and a flash point of 71.8°C . This compound serves as a versatile building block in scientific research, primarily valued for its role in organic synthesis and polymer chemistry. Its foundational reaction mechanism involves the condensation of phenylhydrazine with formaldehyde, proceeding via a nucleophilic attack on the carbonyl carbon followed by dehydration to form the stable hydrazone . A significant application of this compound is as a monomer in the synthesis of novel terpolymers. When reacted with p-phenylenediamine and formaldehyde, it contributes to the formation of a terpolymer (PPHF) that has been the subject of modern investigative studies. Research utilizing techniques such as FT-IR, 1H NMR, and 13C NMR for characterization, coupled with Density Functional Theory (DFT) calculations, has indicated the potential of the resulting polymers as anti-inflammatory agents, with molecular docking studies showing significant binding affinity to specific inflammatory proteins . Beyond material science, its derivatives, such as those with 2,4-dinitrophenylhydrazine (DNPH), are historically employed in analytical chemistry for the sampling and gas chromatographic analysis of airborne formaldehyde, demonstrating its utility in environmental monitoring . The compound also finds relevance in classical organic reactions, including the Fischer indole synthesis, which provides a route to vital heterocyclic systems . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage its well-defined chemical properties and reactivity for advanced projects in synthetic methodology, functional material development, and chemical analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B15386310 Formaldehyde phenylhydrazone CAS No. 6228-40-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6228-40-6

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

N-(methylideneamino)aniline

InChI

InChI=1S/C7H8N2/c1-8-9-7-5-3-2-4-6-7/h2-6,9H,1H2

InChI Key

FWTFCJFGBSEGFO-UHFFFAOYSA-N

Canonical SMILES

C=NNC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Formaldehyde Phenylhydrazone and Its Structural Variants

Mechanistic Investigations of Hydrazone Formation via Formaldehyde (B43269) Scaffolds

The formation of formaldehyde phenylhydrazone from formaldehyde and phenylhydrazine (B124118) is a classic condensation reaction that proceeds through a well-understood, yet nuanced, mechanistic pathway. The fundamental process involves the nucleophilic addition of phenylhydrazine to the carbonyl carbon of formaldehyde, leading to a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the final hydrazone product. smolecule.com

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the phenylhydrazine on the electrophilic carbonyl carbon of formaldehyde. This step results in the formation of a transient tetrahedral intermediate. smolecule.com Subsequently, a proton transfer occurs, followed by the elimination of a water molecule, which drives the reaction towards the formation of the stable this compound. smolecule.com Kinetic studies on analogous phenylhydrazone formations have revealed that the reaction can occur in two distinct steps: the formation of an aminomethanol (B12090428) intermediate and its subsequent dehydration to the hydrazone. The rate-determining step is pH-dependent, with the formation of the aminomethanol intermediate being rate-limiting at lower pH (below 5-6) and the dehydration step becoming rate-limiting at higher pH.

The synthesis of this compound can be significantly influenced by the presence of catalysts. Acid catalysis is a common and effective strategy to accelerate the reaction. The addition of a catalytic amount of acid, such as glacial acetic acid, enhances the electrophilicity of the formaldehyde carbonyl group, thereby facilitating the initial nucleophilic attack by phenylhydrazine. smolecule.com

Research has shown that hydronium ions can catalyze both the formation of the aminomethanol intermediate and its subsequent dehydration. The catalytic constants for these processes have been found to be similar across various aldehydes. Furthermore, general acid catalysis by carboxylic acids has been observed to be effective in promoting the formation of the intermediate. A Japanese patent describes a process for producing phenyltriazolinones where the synthesis of formaldehyde-phenylhydrazone is a key step, carried out in the presence of a catalyst within a specific pH range of 5 to 10, preferably 6 to 8. google.com This controlled pH environment is crucial for optimizing the yield and purity of the product by minimizing side reactions, such as the dimerization of the hydrazone. google.com

Table 1: Catalytic Strategies and pH Effects in this compound Synthesis

Catalyst Type Role of Catalyst Optimal pH Range Reference
Acid Catalyst (e.g., Acetic Acid) Enhances electrophilicity of formaldehyde's carbonyl carbon. Acidic smolecule.com
Hydronium Ions Catalyzes both the formation of the aminomethanol intermediate and its dehydration. < 5-6 (rate-limiting formation), > 5-6 (rate-limiting dehydration)
General Acid Catalysis (Carboxylic Acids) Promotes the formation of the aminomethanol intermediate. Acidic
Unspecified (Patent) Optimizes yield and purity by minimizing side reactions. 5-10 (preferably 6-8) google.com

The choice of solvent plays a critical role in the kinetics of phenylhydrazone condensation reactions. The reaction rate can be significantly influenced by the solvent's polarity and its ability to stabilize the transition states. The synthesis is commonly carried out in an aqueous or alcoholic medium. smolecule.com

Studies comparing different solvents have shown that the reaction rate can vary. For instance, in the synthesis of substituted piperidines, which involves a related condensation mechanism, the reaction rate was found to be lower in methanol (B129727) compared to ethanol (B145695) at all temperatures examined. This suggests that even within the same class of protic solvents, subtle differences in their properties can impact the reaction kinetics. The rate of reaction generally increases with a rise in temperature.

Table 2: Solvent and Temperature Effects on Phenylhydrazone Condensation Kinetics

Solvent Relative Reaction Rate Temperature Effect Reference
Aqueous Medium Baseline Rate increases with temperature smolecule.com
Alcoholic Medium (General) Generally effective Rate increases with temperature smolecule.com
Methanol Lower Rate increases with temperature
Ethanol Higher (compared to Methanol) Rate increases with temperature

Green Chemistry Approaches to this compound Production

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry principles, such as the use of safer solvents, waste reduction, and energy efficiency, are being increasingly applied to the synthesis of chemical intermediates like this compound.

One approach to a greener synthesis involves optimizing reaction conditions to maximize yield and purity, thereby minimizing waste. The previously mentioned patented process for producing phenyltriazolinones via formaldehyde-phenylhydrazone highlights the importance of pH control to achieve high yield and purity, which aligns with green chemistry's goal of atom economy and waste reduction. google.com Another avenue for greener synthesis is the use of more sustainable starting materials. Recent research has demonstrated the successful electrochemical synthesis of anhydrous formaldehyde from methanol, offering a potentially more sustainable route to one of the key reactants.

Furthermore, solvent-free reaction conditions represent a significant advancement in green chemistry. Microwave-assisted, solvent-free one-pot synthesis has been successfully developed for related compounds, offering advantages such as shorter reaction times and high yields. researchgate.net While not yet specifically documented for this compound, this methodology holds promise for a more environmentally friendly production process.

Solid-Phase Synthesis Techniques for this compound Conjugates

Solid-phase synthesis has emerged as a powerful technique for the preparation of compound libraries and complex molecules, including conjugates of this compound. This methodology involves attaching a reactant to an insoluble polymer support, allowing for the use of excess reagents and simplified purification through filtration.

The synthesis of hydrazone conjugates on a solid support typically involves the use of a linker molecule that connects the growing compound to the resin. Various hydrazone-based traceless linkers have been developed for solid-phase organic synthesis. acs.org These linkers are designed to be stable under a range of reaction conditions but can be cleaved selectively to release the final product. acs.org

For instance, a hydrazine (B178648) derived from a backbone amide linker can be used to form a hydrazone with an aldehyde, which is then attached to a solid support. acs.org The stability of this linker has been demonstrated under acidic, basic, and reductive conditions. acs.org The final conjugate can be cleaved from the solid support under mild conditions, for example, by using trimethylsilanolate. acs.org This approach allows for the synthesis of a variety of this compound conjugates by modifying the components attached to the solid support. The use of solid-supported hydrazones provides a versatile platform for creating libraries of compounds for various applications.

Elucidation of Formaldehyde Phenylhydrazone Reactivity and Reaction Pathways

Nucleophilic and Electrophilic Reactivity of the Hydrazone Moiety

The hydrazone functional group (-NH-N=CH₂) in formaldehyde (B43269) phenylhydrazone is the heart of its reactivity. The nitrogen atom of the amino group (-NH-) possesses a lone pair of electrons, rendering it nucleophilic. Conversely, the carbon atom of the methylidene group (=CH₂) is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. This electronic arrangement dictates the compound's participation in various reactions.

The reactivity of hydrazones can be influenced by several factors. Electron-withdrawing groups on the phenyl ring can enhance the electrophilicity of the carbonyl carbon in the parent aldehyde, leading to faster hydrazone formation. nih.gov The pH of the reaction medium also plays a crucial role; hydrazone formation is typically favored under acidic conditions which catalyze the initial nucleophilic attack and subsequent dehydration. smolecule.comdoubtnut.com

Addition Reactions Involving Formaldehyde Phenylhydrazone

The formation of this compound itself is a classic example of a nucleophilic addition-elimination reaction. smolecule.comyoutube.com The nucleophilic nitrogen atom of phenylhydrazine (B124118) attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone. smolecule.comdoubtnut.com

This reactivity extends to other addition reactions. For instance, this compound can react with various nucleophiles at the electrophilic carbon of the C=N bond. Similarly, the nucleophilic nitrogen can attack electrophilic centers. The specific conditions and reactants determine the course of the reaction.

Cycloaddition Reactions with this compound

This compound and its derivatives are known to participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. These reactions leverage the π-system of the hydrazone moiety. A notable example is the [3+2] cycloaddition, where the hydrazone acts as a three-atom component.

For instance, the reaction of hydrazones with electron-deficient alkenes can lead to the formation of five-membered rings like pyrazolidines and pyrazolines. acs.org In some cases, these cycloadditions can be catalyzed by acids or metal complexes to achieve higher efficiency and stereoselectivity. acs.org Formaldehyde dialkylhydrazones have been utilized as neutral formyl anion equivalents in nucleophilic additions to conjugated enones, a process that can be considered a formal cycloaddition pathway leading to functionalized cyclic structures. figshare.com

This compound as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. numberanalytics.com this compound is a valuable C1-synthon, providing a single carbon atom that can be incorporated into larger molecular frameworks. Its utility lies in its ability to be readily prepared and subsequently transformed into a variety of functional groups and heterocyclic systems.

Transformations Leading to Nitrogen-Containing Heterocycles

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.gov

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org While this compound itself is a starting point, the general principle involves the in-situ or pre-formed phenylhydrazone undergoing a fiveable.mefiveable.me-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. byjus.commdpi.com This method is widely used in the synthesis of various indole derivatives. nih.govijarsct.co.in

Pyrazole (B372694) Synthesis: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized using phenylhydrazines. youtube.com The reaction of a 1,3-dicarbonyl compound with phenylhydrazine is a common route, known as the Knorr pyrazole synthesis. youtube.commdpi.com While not a direct reaction of this compound, the underlying phenylhydrazine chemistry is central. Additionally, 1,3-dipolar cycloaddition reactions of nitrilimines, which can be generated from arylhydrazones, with alkenes provide a pathway to substituted pyrazoles. nih.gov

Other Heterocycles: The reactivity of this compound allows for its incorporation into other heterocyclic systems. For example, it has been used in the synthesis of triazepines and quinoxaline (B1680401) derivatives. The reaction with amines can lead to the formation of complex nitrogen heterocycles like phenyl(phenylazoethyl)amine and 2,5-di(morpholinomethyl)-1,4-diphenylhexahydro-s-tetrazine, depending on the reaction conditions and the amine used. publish.csiro.au

The following table summarizes some of the nitrogen-containing heterocycles synthesized using phenylhydrazone chemistry.

HeterocycleGeneral Synthetic ApproachKey Reactants
Indoles Fischer Indole SynthesisPhenylhydrazine and an aldehyde/ketone
Pyrazoles Knorr Pyrazole SynthesisPhenylhydrazine and a 1,3-dicarbonyl compound
Pyrazoles 1,3-Dipolar CycloadditionArylhydrazone (to form nitrilimine) and an alkene
Triazepines Synthetic intermediateThis compound
Quinoxalines Synthetic intermediateThis compound

Carbon-Carbon Bond Formation Strategies Utilizing this compound

While primarily known for forming nitrogen-containing rings, this compound chemistry can also be applied to carbon-carbon bond formation. The hydrazone moiety can be used to activate an adjacent carbon atom for nucleophilic attack.

For example, formaldehyde dialkylhydrazones can act as formyl anion equivalents. figshare.com In a key study, formaldehyde dimethylhydrazone was shown to add to conjugated enones in the presence of a trialkylsilyl triflate. This reaction forms a new carbon-carbon bond and ultimately leads to 4-oxo aldehydes or 4-oxo nitriles after further transformations. figshare.com This methodology provides a route to bifunctional building blocks with newly created stereogenic centers.

Strategies for carbon-carbon bond formation are fundamental in organic synthesis, with various named reactions like the Aldol condensation, Wittig reaction, and Grignard reaction being cornerstones of the field. fiveable.mealevelchemistry.co.uk The use of this compound derivatives as synthons for C-C bond formation represents a valuable addition to this synthetic toolbox. figshare.com

Oxidative and Reductive Transformations of this compound

The hydrazone functional group in this compound is susceptible to both oxidation and reduction, leading to a variety of products.

Oxidative Transformations: The oxidation of hydrazones can lead to several outcomes depending on the oxidant and reaction conditions. For instance, theoretical studies on the reaction of formalhydrazone with singlet oxygen suggest potential pathways leading to the cleavage of the C=N bond and the formation of nitrosamines. nih.gov This highlights a potential transformation pathway under specific oxidative conditions.

Reductive Transformations: The reduction of hydrazones is a well-established transformation. The Wolff-Kishner reduction, for example, converts a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate. fiveable.melibretexts.org This two-step process involves the formation of the hydrazone, followed by treatment with a strong base at high temperatures to eliminate nitrogen gas and form the corresponding alkane. fiveable.melibretexts.org While typically applied to aldehydes and ketones, the underlying principle of hydrazone reduction is relevant. Another reductive pathway involves the reduction of N-methylnitrothis compound with zinc and acetic acid to yield α-methyl-α-phenylhydrazine. orgsyn.org The future development of reductive pathways for formaldehyde synthesis itself is an area of interest for sustainable chemistry. rsc.org

Photochemical and Thermochemical Reorganisations of this compound

This compound, a seemingly simple molecule, possesses a rich and complex reactivity under thermal and photochemical conditions. These energetic inputs can induce a variety of molecular reorganizations, leading to the formation of new chemical structures through distinct reaction pathways. The elucidation of these transformations is crucial for understanding the fundamental chemistry of the hydrazone functional group and for harnessing its synthetic potential. This section delves into the major photochemical and thermochemical rearrangement pathways identified for this compound and its close structural analogs.

Thermochemical Reorganizations

When subjected to heat, particularly in the presence of acid catalysts, this compound can undergo significant structural rearrangements. The most prominent of these is the Fischer indole synthesis, a classic reaction in organic chemistry for the formation of indole rings. minia.edu.egwikipedia.orgname-reaction.comvedantu.comjk-sci.com

The mechanism of the Fischer indole synthesis, when applied to this compound, begins with the tautomerization of the hydrazone to its more reactive enamine form. wikipedia.orgvedantu.com Protonation of the enamine at the phenyl-substituted nitrogen atom is followed by a name-reaction.comname-reaction.com-sigmatropic rearrangement, which is the key bond-forming step. This rearrangement disrupts the aromaticity of the phenyl ring and leads to the formation of a diimine intermediate. Subsequent re-aromatization, intramolecular cyclization, and elimination of an ammonia molecule lead to the final indole product. wikipedia.orgname-reaction.com

However, the direct application of the Fischer indole synthesis to this compound itself is conceptually problematic as it would lead to an unsubstituted indole, which can be unstable under the harsh reaction conditions. More commonly, substituted phenylhydrazones are used to generate a wide array of substituted indoles. minia.edu.egwikipedia.org

Another significant thermochemical pathway is the cyclization to form indazole derivatives. This reaction is often promoted by strong acids like polyphosphoric acid (PPA). The mechanism involves the protonation of the hydrazone and subsequent intramolecular electrophilic attack of the phenyl ring onto the nitrogen atom, followed by elimination to form the stable heterocyclic indazole ring system. Recent research has also demonstrated electrochemical methods for this type of radical cyclization.

At higher temperatures, in the absence of specific catalytic pathways, this compound is expected to undergo thermal decomposition. Based on studies of related phenol-formaldehyde resins, the decomposition products would likely include compounds derived from the fragmentation of the phenyl ring and the hydrazone moiety, such as phenol, cresols, carbon monoxide, and carbon dioxide.

Table 1: Key Thermochemical Reorganization Pathways of Phenylhydrazones

Reaction Name Conditions Key Intermediate(s) Product(s)
Fischer Indole Synthesis Heat, Acid Catalyst (e.g., HCl, H₂SO₄, PPA) Enamine, Diimine Indole derivatives
Indazole Formation Heat, Strong Acid (e.g., PPA), or Electrochemical Protonated Hydrazone/Radical Cation Indazole derivatives
Thermal Decomposition High Temperatures Various radical fragments Phenols, Cresols, CO, CO₂, etc.

Photochemical Reorganizations

The absorption of ultraviolet or visible light provides the energy to promote this compound to an electronically excited state, opening up a different set of reaction pathways compared to its thermal reactivity.

The most fundamental photochemical process for hydrazones is E/Z isomerization around the C=N double bond. researchgate.netrsc.org The more stable E-isomer can be converted to the Z-isomer upon irradiation, and this process is often reversible, either photochemically or thermally. Computational studies on related hydrazones have investigated the potential energy surfaces of these isomerization pathways, suggesting that they proceed through low-energy transition states in the excited state. researchgate.net

More complex photochemical reactions can also occur, often involving radical intermediates. Photochemical radical cyclization reactions of hydrazones and related imines have been reported to yield a variety of heterocyclic products. rsc.orgnih.govnih.gov For this compound, a plausible pathway would involve homolytic cleavage of the N-N bond upon photoexcitation, generating a phenylaminyl radical and a methylideneaminyl radical. These highly reactive species could then initiate a cascade of reactions, including intramolecular cyclization onto the phenyl ring to form nitrogen-containing heterocycles, or intermolecular reactions. The specific products would be highly dependent on the reaction conditions, such as the solvent and the presence of other reagents. nih.gov

Theoretical investigations into the photochemistry of hydrazones suggest that the nature of the excited state (e.g., n,π* or π,π*) plays a critical role in determining the subsequent reaction pathway, be it isomerization or bond cleavage. utep.edu

Table 2: Plausible Photochemical Reorganization Pathways of this compound

Reaction Type Conditions Key Process Potential Product(s)
E/Z Isomerization UV/Vis Irradiation Rotation around C=N bond in the excited state Z-Formaldehyde phenylhydrazone
Radical Cyclization UV Irradiation N-N bond homolysis, intramolecular radical addition Nitrogen-containing heterocycles (e.g., substituted indazoles, dihydroindoles)

Computational and Theoretical Studies on Formaldehyde Phenylhydrazone

Quantum Mechanical Approaches to Electronic Structure and Bonding

Quantum mechanics forms the bedrock of modern computational chemistry, providing the theoretical framework to describe the behavior of electrons in molecules. These methods are instrumental in elucidating the electronic structure and bonding characteristics of formaldehyde (B43269) phenylhydrazone.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and other properties of a molecule.

For hydrazone derivatives, DFT has been successfully employed to investigate their molecular structure and electronic properties. researchgate.net Studies on related systems, such as p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF), have utilized DFT with the B3LYP-D3BJ functional and the def2svp basis set to explore reactivity and bonding. nih.govnih.gov These calculations reveal important parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the PPHF terpolymer, the HOMO was found to be -4.786 eV and the LUMO was -0.318 eV, resulting in an energy gap of 4.468 eV. nih.gov A smaller HOMO-LUMO gap is indicative of higher chemical reactivity and polarizability. nih.gov

In a study on formaldehyde 2,4-dinitrophenylhydrazone, DFT calculations were used to understand its complexation with metal ions. researchgate.net Such studies provide insights into the geometric and electronic changes that occur upon binding, which is crucial for applications like sensor development. researchgate.net The table below summarizes key parameters often derived from DFT calculations on molecules related to formaldehyde phenylhydrazone.

Computational ParameterSignificanceTypical Findings for Related Hydrazones
HOMO Energy Indicates the ability to donate electrons. Higher energy often correlates with greater reactivity.Elevated HOMO values have been linked to increased bioactivity in related compounds. nih.gov
LUMO Energy Indicates the ability to accept electrons. Lower energy suggests a better electron acceptor.The energy difference between HOMO and LUMO is a key indicator of reactivity. nih.gov
HOMO-LUMO Gap Relates to chemical reactivity and polarizability. A smaller gap suggests higher reactivity.A low energy gap of 4.468 eV was found for a related terpolymer, indicating high reactivity. nih.gov
Chemical Hardness Resistance to change in electron distribution. Lower values indicate higher reactivity.A low chemical hardness of 2.234 eV was reported for a related terpolymer. nih.gov
Chemical Softness The capacity of a molecule to accept electrons. Higher values indicate greater reactivity.A softness value of 0.224 eV was noted for a related terpolymer, supporting its reactivity. nih.gov

This table presents generalized findings from related hydrazone compounds to illustrate the utility of DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are particularly useful for detailed conformational analysis, which seeks to identify the most stable three-dimensional arrangements of a molecule.

For molecules like this compound, which have rotatable bonds, multiple conformers can exist. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be used to optimize the geometries of these conformers and determine their relative energies. For example, studies on hydrazine (B178648) and its derivatives have used ab initio methods to refine the geometries of different conformations and have found that interactions between lone pairs and adjacent bonds play a significant role in determining the most stable structures. researchgate.net

Conformational analysis of related hydrazone systems has shown that isomerization can occur through mechanisms of rotation and inversion. researchgate.net Computational studies can map the potential energy surface associated with these transformations, providing valuable information on the energy barriers and the likelihood of different conformations.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal dynamic processes such as conformational changes, solvent effects, and intermolecular interactions.

Simulations of formaldehyde in aqueous solution have been performed to study nonequilibrium solvation and time-resolved fluorescence. temple.edu These studies simulate the instantaneous change in the solute's electronic state upon laser excitation and follow the subsequent relaxation of the surrounding water molecules. temple.edu Such simulations have shown that the initial solvent relaxation is extremely fast, with a significant portion occurring within 100 femtoseconds. temple.edu

For this compound, MD simulations could be employed to study its behavior in different solvent environments, its interaction with biological macromolecules, or its adsorption onto surfaces. For instance, MD simulations have been used to investigate the adsorption of formaldehyde and other small molecules in graphitic slit pores, providing insights into the binding energies and diffusion properties at a microscopic level. rsc.org

Simulation AspectInformation GainedRelevance to this compound
Solvation Dynamics How solvent molecules rearrange around the solute.Understanding its behavior in different chemical environments.
Conformational Sampling Exploration of different molecular shapes and their stability.Identifying the most prevalent conformations in solution.
Intermolecular Interactions How the molecule interacts with other molecules (e.g., water, proteins).Predicting its binding affinity and mechanism of action in biological systems.
Adsorption Behavior How the molecule interacts with surfaces.Informing applications in materials science and catalysis.

This table outlines the potential applications of molecular dynamics simulations for studying this compound.

Prediction of Spectroscopic Signatures via Computational Models

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the electronic and vibrational energy levels of a molecule, it is possible to simulate its expected spectra, such as UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR).

For hydrazone derivatives, DFT calculations have been shown to be in good agreement with experimental ¹H and ¹³C NMR studies. researchgate.net In the case of the p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer, calculated NMR chemical shifts helped to assign the peaks observed in the experimental spectra. nih.gov For example, a peak at 40.58 ppm was assigned to the –CH₂– group in the terpolymer. nih.gov

Similarly, IR spectroscopy, which probes the vibrational modes of a molecule, can be aided by computational predictions. The C=N stretching frequency in hydrazones is a characteristic peak that can be identified computationally.

Structure-Reactivity Relationships: A Computational Perspective

Computational chemistry provides a powerful framework for understanding how the structure of a molecule influences its chemical reactivity. By calculating various electronic and structural parameters, it is possible to build quantitative structure-activity relationships (QSAR) and gain a deeper understanding of reaction mechanisms.

The HOMO-LUMO energy gap, as calculated by DFT, is a key descriptor of chemical reactivity. nih.gov A smaller gap implies that less energy is required to excite an electron to a higher energy state, making the molecule more reactive. nih.gov Other computed parameters, such as chemical hardness and softness, also provide valuable insights into a molecule's reactivity. nih.gov

Furthermore, computational studies can elucidate reaction pathways and transition states. For instance, the photodissociation dynamics of formaldehyde have been extensively studied using ab initio potential energy surfaces, revealing complex reaction dynamics that go beyond simple transition state theory. nih.gov Such detailed computational investigations are crucial for understanding the fundamental chemical behavior of this compound and related compounds.

Advanced Analytical and Spectroscopic Methodologies for Formaldehyde Phenylhydrazone Investigations

Spectroscopic Techniques for Structural Elucidation Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of formaldehyde (B43269) phenylhydrazone.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of formaldehyde phenylhydrazone. Both ¹H and ¹³C NMR are employed to verify the presence of the hydrazone bond (N-N) and the aromatic protons.

In a study of a related terpolymer containing phenylhydrazine (B124118) and formaldehyde, ¹H NMR signals for the aromatic ring protons were observed between 6.6–7.6 (δ) ppm. nih.gov The –NH bridge in the terpolymer showed a signal at 10.4 (δ) ppm, while the Ar-N-CH₂ linkages appeared at 4.8 (δ) ppm. nih.gov The methylene (B1212753) group was assigned a signal at 2.5 (δ) ppm. nih.gov

For the ¹³C NMR spectrum of the same terpolymer, peaks for the aromatic ring of the phenylhydrazine moiety were found at 129.41, 128.80, 119.37, 129.28, 129.98, and 137.33 (δ) ppm. nih.gov The methylene group (–CH₂) in the terpolymer appeared at 40.58 (δ) ppm, and the C–N group showed a peak at 145.23 (δ) ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Phenylhydrazine-Formaldehyde Containing Terpolymer

Functional Group ¹H NMR Chemical Shift (δ) ppm ¹³C NMR Chemical Shift (δ) ppm
Aromatic Ring Protons6.6–7.6112.36 - 137.33
–NH Bridge10.4-
Ar-N-CH₂4.8-
Methylene Group (–CH₂)2.540.58
C–N Group-145.23

Data sourced from a study on a p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer. nih.gov

Infrared (IR) and Raman Spectroscopic Applications in Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are essential for identifying the vibrational modes within this compound. A key characteristic identified by IR spectroscopy is the C=N stretching vibration, which typically appears around 1600 cm⁻¹.

The analysis of formaldehyde itself reveals several fundamental vibrations. For instance, the gas-phase IR spectrum of formaldehyde shows distinct absorption bands that have been assigned to specific vibrational modes, such as stretching, bending, scissoring, rocking, and twisting. libretexts.org While the exact frequencies for this compound will differ, the principles of vibrational mode assignment remain the same.

In studies of formaldehyde in aqueous and methanolic solutions, IR spectroscopy has been used to identify various hydrated and methoxylated species. researchgate.net For example, the reaction of formaldehyde with methanol (B129727) to form methoxy (B1213986) methanol is characterized by a spectral feature around 1,195 cm⁻¹. researchgate.net

Mass Spectrometry (MS) Fragmentation Pathway Analysis Methods

Mass spectrometry (MS) is a critical technique for analyzing the fragmentation pathways of this compound and related structures. In the analysis of phenylhydrazones of N-linked oligosaccharides, tandem mass spectrometry (MS/MS) revealed that fragmentation patterns were similar under both MALDI-MS/MS and post-source decay (PSD) conditions. nih.gov The fragmentation primarily involved glycosidic cleavages, with preferential loss of residues from the chitobiose core and the 3-antenna. nih.gov

For formaldehyde itself, MS/MS fragmentation of a formaldehyde cross-link in proteins results in the breaking of the ion into its two constituent peptides, each with an additional mass of 12 Da. researchgate.netnih.gov These peptides then undergo a second fragmentation to produce b- and y-fragments. researchgate.netnih.gov The cleavage of bonds adjacent to a carbonyl group in an aldehyde can lead to the loss of a hydrogen atom (M-1) or a CHO group (M-29). libretexts.org

Chromatographic Separation Techniques for this compound Analysis

Chromatographic techniques are indispensable for the separation and quantification of this compound, often after derivatization.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of formaldehyde, typically after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone. oup.comacs.org

A common HPLC method involves a reversed-phase column, such as a C8 or C18, and UV detection. oup.comresearchgate.netnhri.org.tw For the analysis of formaldehyde-DNPH, a C8 column with a mobile phase of water and acetonitrile (B52724) (e.g., 55:45, v/v) and detection at 360 nm has been shown to be effective. oup.com Under these conditions, the retention time for the formaldehyde-DNPH derivative is approximately 6.4 minutes. oup.com The detection limit for this method can be as low as 0.1 ppm. oup.com

Another HPLC method for determining formaldehyde in squid products utilized an ODS-C18 column with UV detection at 355 nm. nhri.org.tw This method, which also involved derivatization with DNPH, had a detection limit of 0.18 mg/kg in the sample. nhri.org.tw

Table 2: Exemplary HPLC Methods for Formaldehyde Derivative Analysis

Analyte Derivatizing Agent Column Mobile Phase Detection Retention Time Detection Limit
Formaldehyde2,4-Dinitrophenylhydrazine (DNPH)C8Water:Acetonitrile (55:45, v/v)UV at 360 nm~6.4 min0.1 ppm
Formaldehyde2,4-Dinitrophenylhydrazine (DNPH)ODS-C18-UV at 355 nm-0.18 mg/kg

Data compiled from various HPLC method development studies. oup.comnhri.org.tw

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the trace analysis of formaldehyde, often involving a derivatization step to improve volatility and detectability. nih.govresearchgate.net

One approach utilizes solid-phase microextraction (SPME) coupled with GC-MS. nih.govresearchgate.net In this method, formaldehyde is scavenged using a reagent like cysteamine, and the resulting derivative is extracted and analyzed. nih.govresearchgate.net This technique allows for the detection of aqueous formaldehyde in the nanomolar range and quantification in the micromolar range. nih.govresearchgate.netnih.gov Headspace extraction SPME-GC-MS is a variation that is more amenable to screening applications. nih.govresearchgate.netnih.gov

GC can be coupled with other detectors as well, such as an infrared spectrometer (GC-FTIR), to enhance its analytical power. drawellanalytical.com The combination of GC's separation capabilities with the identification power of MS makes GC-MS a robust tool for comprehensive formaldehyde analysis. drawellanalytical.com

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physicochemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating such structures. However, in the case of this compound, obtaining a single crystal suitable for X-ray diffraction analysis has proven to be a significant challenge.

Detailed searches of crystallographic databases and the scientific literature have not yielded a determined crystal structure for the parent this compound. Research indicates that the compound's low crystallinity is a primary obstacle, limiting the application of X-ray diffraction for its 3D structural elucidation. This inherent difficulty in growing well-ordered single crystals has, to date, precluded the detailed solid-state structural analysis that X-ray crystallography provides.

In contrast, derivatives of this compound, such as formaldehyde 2,4-dinitrophenylhydrazone, have been successfully characterized using single-crystal X-ray diffraction. For instance, the crystal structure of formaldehyde 2,4-dinitrophenylhydrazone reveals a nearly planar molecule, with the crystal structure being stabilized by a network of intermolecular interactions. researchgate.net The availability of such data for closely related compounds underscores the unusual difficulty in obtaining crystalline samples of the parent this compound.

Coordination Chemistry of Formaldehyde Phenylhydrazone and Its Derivatives

Formaldehyde (B43269) Phenylhydrazone as a Ligand in Transition Metal Complexes

Hydrazones, including formaldehyde phenylhydrazone, serve as effective polydentate chelating agents for both transition and inner transition metals. amazonaws.com The presence of multiple donor atoms and the ability to exist in keto-enol tautomeric forms allow for versatile coordination behavior. The interaction between the metal ion and the hydrazone ligand often enhances the properties of the organic molecule, leading to stable complexes with specific geometries. nih.gov

This compound possesses several potential donor sites, primarily the two nitrogen atoms of the hydrazone moiety (C=N-N). The specific coordination mode depends on the metal ion, the reaction conditions, and the structure of the ligand itself. researchgate.net

Monodentate Coordination: In some cases, the ligand may coordinate to the metal center through a single atom. For instance, coordination can occur through the imine nitrogen atom, resulting in a κ¹N binding mode. acs.org

Bidentate Coordination: A more common chelation mode for simple hydrazones involves both nitrogen atoms. Deprotonation of the N-H bond can lead to the formation of a hydrazonido ligand that coordinates in a κ²N,N side-on fashion. acs.org This creates a stable five-membered chelate ring with the metal center. Derivatives of hydrazones often coordinate as bidentate ligands through the azomethine nitrogen and a deprotonated oxygen atom (from a nearby hydroxyl group) or a carbonyl oxygen. edu.krd

Tridentate and Polydentate Coordination: By introducing additional functional groups into the phenyl or aldehyde/ketone portion of the hydrazone, the denticity of the ligand can be increased. For example, the use of salicylaldehyde instead of formaldehyde to react with phenylhydrazine (B124118) introduces a hydroxyl group. This allows for a κ³N,N,O coordination mode after double deprotonation of the N-H and O-H groups. acs.org Similarly, introducing a pyridine group can lead to a κ³N,N,N coordination mode. acs.org

The versatile chelation ability of the hydrazone backbone is a key feature of its coordination chemistry.

Coordination Mode Binding Sites Description Example Derivative
κ¹NImine NitrogenThe ligand binds to the metal through a single nitrogen atom.Cinnamon aldehyde phenylhydrazone acs.org
κ²N,NImine and Amine NitrogensThe deprotonated ligand binds through both nitrogen atoms, forming a chelate ring.Phenylhydrazones acs.org
κ³N,N,OImine N, Amine N, Phenolic OA doubly deprotonated ligand with a hydroxyl group binds through three sites.Salicylaldehyde phenylhydrazone acs.org
κ³N,N,NImine N, Amine N, Pyridyl NA deprotonated ligand with a pyridine ring binds through three nitrogen atoms.2-pyridinecarboxaldehyde phenylhydrazone acs.org

The synthesis of metal complexes with this compound or its derivatives typically involves a direct reaction between the ligand and a metal salt in a suitable solvent.

General Synthesis Procedure: A common method involves dissolving the this compound ligand in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727). amazonaws.com An alcoholic or aqueous solution of the desired metal salt (e.g., metal chlorides) is then added to the ligand solution, often in a 1:2 or 1:1 metal-to-ligand molar ratio. The reaction mixture may be stirred at room temperature or refluxed for several hours to ensure completion. amazonaws.com Upon cooling, the solid metal complex often precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried. amazonaws.com

Characterization Techniques: A combination of spectroscopic and analytical methods is employed to elucidate the structure and properties of the synthesized complexes.

Technique Information Obtained
Elemental Analysis (C, H, N) Determines the empirical formula and confirms the metal-to-ligand stoichiometry. chemistryjournal.net
Molar Conductivity Measures the electrolytic nature of the complexes in solution (e.g., in DMSO or DMF) to distinguish between coordinated and non-coordinated anions. chemistryjournal.netedu.krd
Infrared (IR) Spectroscopy Identifies the coordination sites by observing shifts in the vibrational frequencies of key functional groups. A shift in the ν(C=N) band to lower or higher frequencies upon complexation indicates coordination through the azomethine nitrogen. The appearance of new bands in the far-IR region can be assigned to ν(M-N) and ν(M-O) vibrations. nih.gov
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and helps in determining the geometry of the coordination sphere. amazonaws.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Used to characterize the ligand and its complexes in solution. Shifts in the chemical signals of protons and carbons near the coordination sites (e.g., the N-H proton) confirm the binding of the ligand to the metal. edu.krd
Magnetic Susceptibility Determines the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. amazonaws.com
X-ray Diffraction Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the overall geometry of the metal complex. acs.org
Thermogravimetric Analysis (TGA) Studies the thermal stability of the complexes and identifies the presence of coordinated or lattice solvent molecules. chemistryjournal.net

Electronic and Geometric Structure of this compound Coordination Compounds

The geometry of metal complexes containing this compound or its derivatives is dictated by the coordination number of the central metal ion and the nature of the ligands. youtube.com Common geometries for transition metal complexes include tetrahedral and square planar for four-coordinate complexes, and octahedral for six-coordinate complexes. youtube.com

The electronic structure is influenced by the interaction between the metal d-orbitals and the ligand orbitals. This interaction can be probed using UV-Visible spectroscopy, which reveals electronic transitions such as d-d transitions (for transition metals) and charge-transfer bands.

For instance, studies on palladium(II) complexes with related hydrazone ligands have confirmed a square-planar geometry around the metal center. X-ray diffraction analysis of dichloro(4-pyridinecarbaldehyde phenylhydrazone)(tri-n-propylphosphine)palladium(II) provides precise structural parameters.

Illustrative Structural Data for a Related Hydrazone Complex: The following table presents selected bond lengths and angles for a palladium complex with a similar hydrazone ligand, illustrating the typical geometric parameters.

Parameter Value Description
Pd-Cl(1) Bond Length2.363 (2) ÅLength of the bond between Palladium and the first Chlorine atom.
Pd-Cl(2) Bond Length2.296 (2) ÅLength of the bond between Palladium and the second Chlorine atom.
Pd-P Bond Length2.253 (2) ÅLength of the bond between Palladium and the Phosphorus atom of the phosphine ligand.
Pd-N(2) Bond Length2.091 (5) ÅLength of the bond between Palladium and the coordinating Nitrogen atom of the hydrazone.
Cl(1)-Pd-Cl(2) Angle93.3 (1)°Angle between the two Chlorine atoms and the Palladium center.
P-Pd-N(2) Angle94.4 (1)°Angle between the Phosphorus, Palladium, and Nitrogen atoms.
Data derived from the structure of dichloro(4-pyridinecarbaldehyde phenylhydrazone)(tri-n-propylphosphine)palladium(II).

These structural details, obtained through single-crystal X-ray diffraction, are crucial for understanding the precise nature of the coordination environment. acs.org

Catalytic Applications of this compound-Metal Complexes

Hydrazone-metal complexes are of considerable interest for their catalytic activity in various organic transformations. researchgate.netsemanticscholar.org The presence of the metal center, which can readily switch between oxidation states, and the tunable electronic properties of the hydrazone ligand make these complexes effective catalysts. nih.gov

While specific catalytic applications for this compound complexes are not extensively detailed, the broader class of hydrazone complexes has shown significant potential. researchgate.net They have been employed as catalysts in reactions such as:

Oxidation Reactions: Metal complexes, including those with hydrazone ligands, can catalyze the oxidation of various substrates. nih.gov

Hydrogenation and Hydroalkylation: Hydrazones themselves have been used as substrates in homogeneous catalysis for hydrogenation reactions. acs.org

Synthesis of Heteroaromatics: They can also serve as precursors in the catalytic synthesis of more complex heterocyclic molecules. acs.org

The catalytic efficiency of these complexes is attributed to the formation of stable chelated structures with transition metals, which can then activate substrates and facilitate chemical reactions. amazonaws.com The ability to modify the hydrazone ligand's structure allows for the fine-tuning of the catalyst's activity and selectivity for specific applications.

Applications of Formaldehyde Phenylhydrazone in Advanced Chemical Systems Excluding Prohibited

Utilization in Chemo- and Biosensor Development

The inherent reactivity of the hydrazone moiety makes formaldehyde (B43269) phenylhydrazone and its derivatives valuable in the creation of chemical sensors and as reagents in analytical detection.

Sensing Mechanisms of Formaldehyde Phenylhydrazone-Based Probes

The fundamental principle behind the use of this compound derivatives as chemosensors lies in the interaction of the hydrazone group with target analytes. This interaction induces a detectable change in the molecule's spectroscopic properties, such as color or fluorescence. rsc.orgnih.gov

The core sensing mechanism often involves the reaction of the hydrazine (B178648) nitrogen or the C=N double bond with the analyte. For instance, probes containing a hydrazine functional group can react with aldehydes or ketones in a condensation reaction, leading to the formation of a new hydrazone. encyclopedia.pub This structural change alters the electronic conjugation of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response or a visible color change. spectroscopyonline.com The selectivity of these probes can be tuned by modifying the structure of the phenyl ring.

Probes based on the hydrazone structure can also detect analytes like cyanide (CN⁻) through mechanisms such as deprotonation. spectroscopyonline.com The strong basicity of cyanide can abstract a proton from a hydroxyl or imino group on the probe, which alters the internal charge transfer (ICT) characteristics of the molecule and quenches its fluorescence. spectroscopyonline.com Similarly, hydrazone-based chemosensors are widely designed for detecting various metal ions. nih.gov The nitrogen and oxygen atoms in N-acylhydrazone derivatives, for example, can act as binding sites for metal ions, leading to chelation-enhanced fluorescence or a colorimetric shift.

Derivatization Agent in Analytical Detection Methodologies

This compound is employed as a derivatization agent in analytical chemistry to facilitate the detection and quantification of carbonyl compounds. Many simple aldehydes and ketones lack a strong chromophore, making them difficult to detect with UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) using a UV detector.

The process involves reacting the target carbonyl compound with this compound (or more commonly, reacting a target analyte like formaldehyde with phenylhydrazine (B124118) or its derivatives) to form a stable hydrazone product. doubtnut.com This new derivative is typically colored or possesses strong UV absorbance, allowing for easy quantification. For example, the reaction of a carbonyl compound with phenylhydrazine produces a yellow-orange precipitate that can be measured via UV-Vis spectroscopy. This technique is pH-sensitive, with optimal reaction conditions typically in the acidic range (pH 2–4).

While phenylhydrazine itself is used, various substituted phenylhydrazine derivatives have been developed to enhance stability and detection sensitivity for different analytical platforms, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Examples of Phenylhydrazine-based Derivatization Agents

Derivatization Agent Analyte Detected Analytical Method Purpose of Derivatization
Phenylhydrazine Carbonyl Compounds UV-Vis Spectroscopy, HPLC Forms colored hydrazones for spectrophotometric quantification.
2,4-Dinitrophenylhydrazine (B122626) (DNPH) Formaldehyde HPLC-UV Creates a stable derivative with strong UV absorbance for sensitive detection.

Integration into Polymeric Materials and Frameworks

The reactivity of formaldehyde and phenylhydrazine allows for their incorporation as monomers into the synthesis of new polymeric structures, creating functional materials with specific properties.

Role in Polymerization Initiation and Chain Modification

This compound and related hydrazone compounds can act as initiators in the polymerization of vinyl monomers. google.com Certain hydrazones can generate free radicals under milder conditions than traditional peroxide initiators, offering a safer and more controlled polymerization process. google.com This process is selective; for example, hydrazone initiators can polymerize acrylic acid at ambient temperatures, while styrene (B11656) may require higher temperatures to react. google.com This differential reactivity allows for the design of multi-step polymerization processes to create complex polymer architectures like graft copolymers. google.com

In the context of polycondensation, formaldehyde itself plays a crucial role as a linking agent. It can react with monomers like phenylhydrazine and p-phenylenediamine (B122844) to form a terpolymer. nih.govresearchgate.netnih.gov In this reaction, formaldehyde forms methylene (B1212753) bridges (-CH₂-) that connect the aromatic amine units, building the polymer chain. nih.gov

Fabrication of Functional Materials Incorporating this compound

A notable example of a functional material is the p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer. nih.govresearchgate.net This material is synthesized via a polycondensation reaction where p-phenylenediamine, phenylhydrazine, and formaldehyde are refluxed in a solvent like dimethylformamide (DMF). nih.gov The resulting product is a dark brown resin. nih.gov

These terpolymers have been characterized by various spectral methods, including FT-IR and NMR, to confirm their structure. nih.gov Solubility studies show that the PPHF terpolymer is soluble in solvents like DMSO, HCl, and H₂SO₄ but insoluble in others such as benzene (B151609) and ethanol (B145695). nih.gov The presence of multiple nitrogen heteroatoms and aromatic rings in the polymer backbone imparts specific properties to the material, which has been investigated for potential biological applications. nih.govresearchgate.net

Table 2: Synthesis of p-Phenylenediamine-Phenylhydrazine-Formaldehyde (PPHF) Terpolymer

Step Description Molar Ratio Conditions
1. Mixing p-Phenylenediamine, phenylhydrazine, and formaldehyde are dissolved in a reaction medium. 1 : 1 : 2 The mixture is placed in a round bottom flask. nih.gov
2. Reaction The mixture is refluxed in an oil bath with periodic shaking. - 130 °C for 6 hours. nih.gov
3. Precipitation The hot reaction content is poured into ice crystals to precipitate the polymer. - The mixture is left overnight. nih.gov

Photophysical Applications of this compound Derivatives

The photophysical properties of a molecule describe its interaction with light, including absorption, fluorescence, and phosphorescence. Derivatives of this compound possess a core structure containing a phenyl group conjugated with a hydrazone C=N-N moiety, which acts as a chromophore. This inherent structure makes them candidates for photophysical applications.

The unique electronic properties of hydrazone derivatives can be fine-tuned by chemical modification. researchgate.net Altering the electronic characteristics and molecular structure, for instance by adding electron-donating or electron-withdrawing groups to the phenyl ring, can modify the molecule's absorption and emission wavelengths. researchgate.net This tunability is a key principle in designing fluorescent probes and other optical materials. rsc.org

While extensive research has focused on the photophysical applications of other complex hydrazone derivatives, such as those based on phenothiazine (B1677639) or naphthalimide, the principles apply broadly. encyclopedia.pubresearchgate.net These studies show that the excited state dynamics, fluorescence quantum yield, and fluorescence lifetime can be engineered for specific purposes, including cell imaging and optical sensing. researchgate.net For example, the HOMO-LUMO energy gap in a p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer was calculated to be 4.468 eV, which indicates its potential electronic reactivity and charge transfer capabilities within the molecule. nih.gov This suggests that derivatives of this compound could be developed for use in optical materials, although specific applications in this area are still emerging.

Degradation and Environmental Fate Studies of Formaldehyde Phenylhydrazone Mechanistic Focus

Mechanistic Pathways of Formaldehyde (B43269) Phenylhydrazone Environmental Degradation

The environmental degradation of formaldehyde phenylhydrazone can proceed through both abiotic and biotic pathways. The core structure, featuring a C=N double bond and a phenyl group attached to a hydrazine (B178648) moiety, is susceptible to breakdown through hydrolysis, photolysis, and microbial action.

Abiotic degradation through exposure to sunlight and water is a significant factor in the environmental fate of many organic chemicals.

Hydrolytic Decomposition: The hydrazone bond (C=N-N) is known to be susceptible to hydrolysis, particularly under acidic or alkaline conditions. acs.org The formation of this compound is a reversible reaction, and the decomposition via hydrolysis represents the reverse process, yielding the original reactants, formaldehyde and phenylhydrazine (B124118). smolecule.com

The mechanism involves the nucleophilic attack of a water molecule on the carbon atom of the imine group (C=N). This is often catalyzed by the presence of acid, which protonates the imine nitrogen, making the carbon more electrophilic and susceptible to attack. acs.org Studies on analogous compounds, such as acetaldehyde (B116499) phenylhydrazone, have shown that even weak acids can catalyze this hydrolytic cleavage. acs.org Conversely, some evidence suggests instability under alkaline conditions as well. The pH of the environmental matrix (e.g., soil water, surface water) is therefore a critical parameter controlling the rate of hydrolytic decomposition. While the qualitative pathway is understood, specific kinetic data such as the hydrolysis half-life of this compound under various environmental pH and temperature conditions are not extensively documented in scientific literature.

Photolytic Decomposition: Direct photolysis can occur when a chemical absorbs light in the environmentally relevant solar spectrum (wavelengths >290 nm), leading to its degradation. The parent compound, phenylhydrazine, strongly absorbs UV light and is known to be susceptible to photochemical degradation and autoxidation, a process accelerated by light. who.int Formaldehyde is also known to undergo photolysis in the atmosphere. Given that the this compound molecule incorporates the light-absorbing phenylhydrazine chromophore, it is anticipated to be susceptible to photodegradation in sunlit surface waters and on soil surfaces. The specific photoproducts and quantum yield for this compound have not been detailed in available research, but this pathway remains a probable route of environmental transformation.

The transformation of this compound by microorganisms is a crucial component of its environmental degradation, though specific pathways for this compound are not well-documented. Inferences can be drawn from the behavior of its constituent parts and related aromatic compounds.

The parent compound, phenylhydrazine, is reported to be readily biodegradable, suggesting it is a major route for its breakdown in the environment. who.int Likewise, numerous microorganisms are capable of degrading formaldehyde. nih.gov A plausible biotransformation pathway for this compound would involve an initial enzymatic hydrolysis of the hydrazone bond to release formaldehyde and phenylhydrazine. These two products would then enter established microbial degradation pathways.

Bacteria are known to degrade a wide variety of aromatic compounds, and the phenyl group of phenylhydrazine would likely be targeted by monooxygenase or dioxygenase enzymes, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov For instance, the degradation of aromatic compounds like naphthalene (B1677914) and phenanthrene (B1679779) is initiated by dioxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to further breakdown. nih.gov Similarly, formaldehyde is a simple one-carbon compound that can be assimilated or detoxified by many methylotrophic bacteria. nih.gov

While studies on the metabolism of some phenylhydrazones exist, a detailed understanding of the specific microbial consortia, enzymes, and metabolic intermediates involved in the complete biodegradation of this compound in soil and water environments is an area requiring further research. nih.gov

Adsorption and Transport Phenomena in Environmental Systems

The movement of this compound through the environment is largely dictated by its tendency to adsorb to soil particles and sediment, which in turn is governed by its physicochemical properties.

The mobility of an organic compound in soil is often inversely related to its soil organic carbon-water (B12546825) partition coefficient (Koc), which describes its tendency to bind to organic matter versus remaining in the aqueous phase. chemsafetypro.com While an experimental value for the Koc of this compound is not available, it can be inferred from its octanol-water partition coefficient (LogP or LogKow). PubChem provides a computed XLogP3-AA value of 3.4, which indicates that the compound is significantly more soluble in octanol (B41247) than in water, suggesting a hydrophobic character. nih.gov

This hydrophobicity implies that this compound will likely exhibit moderate to strong adsorption to the organic fraction of soils and sediments. chemsafetypro.com In environmental systems, compounds with high Koc values tend to be less mobile and are less likely to leach into groundwater. Instead, they are more likely to be retained in the topsoil layers, where they can be subject to degradation processes or surface runoff. One source notes its low solubility in aqueous media, which is consistent with its predicted hydrophobicity.

The transport of this compound will also be influenced by soil properties such as organic matter content, clay content, and pH. nih.gov Higher organic matter generally leads to greater adsorption. The effect of pH is complex; while the molecule itself is neutral, extreme pH conditions that promote hydrolysis could alter its fate and transport by breaking it down into the more water-soluble compounds formaldehyde and phenylhydrazine.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₈N₂ PubChem nih.gov
Molecular Weight 120.15 g/mol PubChem nih.gov
XLogP3-AA (Computed) 3.4 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Solubility Low in aqueous media Benchchem

Methodologies for Assessing Environmental Persistence

Assessing the environmental persistence of a chemical like this compound involves standardized laboratory tests that simulate environmental conditions. These tests are designed to determine the rate and extent of degradation in various environmental compartments such as water, soil, and sediment. ecetoc.org The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for this purpose. oecd.org

The assessment typically follows a tiered approach. The first tier involves screening tests for ready biodegradability (OECD 301 series). smithers.com These tests use a relatively high concentration of microorganisms and a low concentration of the test substance. A compound is considered "readily biodegradable" if it achieves a high percentage of mineralization (e.g., >60% conversion to CO₂ or >70% removal of dissolved organic carbon) within a 10-day window during the 28-day test period. smithers.com Passing this test indicates that the substance is unlikely to persist in the environment.

If a substance fails the ready biodegradability tests, higher-tier simulation tests may be conducted. These tests use more environmentally realistic conditions, including lower concentrations of the chemical and microorganisms sourced directly from the relevant environmental compartment. Key simulation tests include:

Aerobic and Anaerobic Transformation in Soil (OECD 307): Measures degradation half-life in different soil types.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): Evaluates fate and degradation in a system containing both water and sediment phases.

Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test (OECD 309): Determines the degradation rate in natural surface water. ecetoc.orgnih.gov

These simulation tests provide degradation half-lives (DT50 values) that are used directly in regulatory persistence assessments. While these standard methodologies are available, specific studies applying these OECD tests to this compound are not found in the reviewed literature.

Table 2: Key OECD Test Guidelines for Assessing Environmental Persistence

Test Guideline Title Purpose Measured Parameter(s)
OECD 301 B Ready Biodegradability: CO₂ Evolution Test Screening for ready biodegradability in an aerobic aqueous medium. CO₂ production
OECD 301 D Ready Biodegradability: Closed Bottle Test Screening for ready biodegradability, suitable for volatile chemicals. Oxygen consumption
OECD 301 F Ready Biodegradability: Manometric Respirometry Test Screening for ready biodegradability, suitable for poorly soluble chemicals. Oxygen consumption
OECD 307 Aerobic and Anaerobic Transformation in Soil Determine degradation rate and half-life in soil. Concentration of parent and transformation products
OECD 308 Aerobic and Anaerobic Transformation in Aquatic Sediment Systems Determine degradation rate and half-life in water-sediment systems. Concentration of parent and transformation products
OECD 309 Aerobic Mineralization in Surface Water Determine biodegradation rate in surface water. CO₂ production, concentration of parent compound

Source: OECD Guidelines for the Testing of Chemicals ecetoc.orgoecd.orgsmithers.comnih.gov

Interactions of Formaldehyde Phenylhydrazone with Biological Systems: Mechanistic Insights Strictly Avoiding Clinical/safety

Molecular-Level Interactions with Biomolecules (e.g., enzymes, receptors, DNA, in vitro mechanistic studies)

The interaction of formaldehyde (B43269) phenylhydrazone with biological macromolecules is governed by the chemical properties of its constituent parts: the phenyl ring and the hydrazone linkage. While direct studies on formaldehyde phenylhydrazone are limited, significant insights can be drawn from research on its parent compound, phenylhydrazine (B124118), and other related hydrazone structures. These interactions can be broadly categorized into enzymatic transformations and non-covalent binding.

There is a lack of direct research on the specific enzymatic biotransformation of this compound. However, the metabolic fate of its precursor, phenylhydrazine, has been studied, providing a strong basis for understanding how this compound might be processed in a biological system. The metabolism of phenylhydrazine is known to proceed through several key pathways, including oxidative reactions and conjugation.

One of the primary metabolic routes for phenylhydrazine involves its reaction with endogenous keto acids to form phenylhydrazones. who.int This indicates that phenylhydrazones are recognized metabolites within biological systems. The metabolism of phenylhydrazine itself often involves enzymatic activation, particularly by heme-containing proteins like hemoglobin and cytochrome P-450. nih.govnih.gov For instance, the interaction with oxyhemoglobin leads to the oxidation of phenylhydrazine, generating reactive intermediates such as the phenyl radical. nih.gov Enzymes like horseradish peroxidase and prostaglandin (B15479496) synthetase can also catalyze the oxidation of phenylhydrazine, producing phenyl radicals. nih.gov

Furthermore, a significant metabolic reaction for phenylhydrazine is the hydroxylation of the aromatic ring, typically at the para-position, followed by conjugation, likely with glucuronic acid, to facilitate excretion. who.int It is plausible that this compound could undergo similar enzymatic hydroxylation on its phenyl ring.

The biotransformation of formaldehyde itself is a rapid process in many cell types, including human bronchial epithelial cells, where it is oxidized to formic acid. nih.gov This detoxification pathway is crucial for managing endogenous and exogenous formaldehyde. While this compound is a more stable adduct, it is conceivable that hydrolase enzymes could potentially cleave the hydrazone bond, releasing formaldehyde and phenylhydrazine, which would then enter their respective metabolic pathways.

Table 1: Potential Enzymatic Biotransformations Based on Phenylhydrazine Metabolism

Metabolic PathwayEnzyme Family (Inferred)Potential Reaction for this compoundResulting Products (Hypothetical)
Oxidation Cytochrome P-450, PeroxidasesAromatic hydroxylation of the phenyl ringHydroxylated this compound
Oxidation Hemoglobin, PeroxidasesOxidation of the hydrazone moietyGeneration of radical species
Conjugation UDP-glucuronosyltransferasesGlucuronidation of a hydroxylated metaboliteWater-soluble glucuronide conjugate
Hydrolysis HydrolasesCleavage of the C=N bondFormaldehyde and Phenylhydrazine

This table presents hypothetical pathways for this compound based on established metabolic routes for phenylhydrazine and formaldehyde.

Non-covalent interactions are fundamental to the structure and function of biomacromolecules and are crucial for molecular recognition processes. rsc.org this compound possesses structural features that allow it to participate in several types of non-covalent interactions with protein structures. These interactions, while weaker than covalent bonds, are critical in determining the binding affinity and orientation of small molecules within protein pockets. youtube.com

The key potential non-covalent interactions for this compound include:

Hydrogen Bonding: The N-H group of the hydrazone moiety can act as a hydrogen bond donor, while the nitrogen atom of the C=N bond can serve as a hydrogen bond acceptor. nih.gov These interactions are highly directional and play a significant role in stabilizing ligand-protein complexes.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. This type of interaction is a major contributor to the binding of aromatic ligands.

Hydrophobic Interactions: The non-polar phenyl ring can fit into hydrophobic pockets within a protein, displacing water molecules and resulting in a net energetic gain that stabilizes the complex.

C-H···π Interactions: The C-H bonds of the methylene (B1212753) group (from formaldehyde) or the phenyl ring can interact with the electron-rich π-systems of aromatic residues, further contributing to binding affinity. nih.gov

While direct experimental studies of this compound binding to proteins are scarce, molecular docking studies of a related, more complex molecule—a p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer—have demonstrated the importance of such non-covalent forces. nih.gov In these in-silico models, the polymer was shown to interact with anti-inflammatory protein targets through hydrogen bonds and other non-covalent contacts, highlighting the potential of the phenylhydrazine substructure to mediate protein binding. nih.gov

Design Principles for this compound-Derived Probes for Biological Research

The specific and rapid reaction between a phenylhydrazine moiety and formaldehyde forms the basis for a powerful strategy in designing fluorescent probes for biological research. These probes are engineered to detect and visualize endogenous formaldehyde, a reactive signaling molecule involved in numerous cellular pathways. jcu.cz

The core design principle involves a "turn-on" fluorescence mechanism. A probe molecule is synthesized to contain a phenylhydrazine group linked to a fluorophore. In its initial state, the probe is either non-fluorescent or weakly fluorescent. The lone pair of electrons on the terminal nitrogen of the hydrazine (B178648) group often quenches the fluorescence of the attached fluorophore.

Upon reaction with formaldehyde, the phenylhydrazine group is converted into a phenylhydrazone. This condensation reaction alters the electronic properties of the molecule, disrupting the quenching mechanism and leading to a significant increase in fluorescence intensity. This "turn-on" response provides a high signal-to-noise ratio for detecting formaldehyde.

Key design considerations for these probes include:

Selectivity: The probe must react selectively with formaldehyde over other biologically relevant reactive carbonyl species to avoid false-positive signals. nih.gov

Reaction Kinetics: The reaction should be rapid to allow for real-time imaging of dynamic changes in formaldehyde concentrations. researchgate.net Studies have shown that probes based on a hydrazine moiety react faster and with higher sensitivity than those based on a simple amino group. researchgate.net

Photophysical Properties: The probe's excitation and emission wavelengths should ideally be in the visible or near-infrared (NIR) range to minimize cellular autofluorescence and allow for deeper tissue penetration in in vivo imaging applications. researchgate.net

Biocompatibility and Localization: The probe should be cell-permeable and non-toxic to the system under study. Furthermore, specific targeting moieties can be incorporated to direct the probe to particular subcellular compartments, such as the lysosomes or mitochondria. jcu.cz

Table 2: Design Principles of Formaldehyde Probes Utilizing Phenylhydrazone Formation

Design PrincipleMechanismAdvantage
Reaction-Based Sensing Condensation of a phenylhydrazine group with formaldehyde.High specificity and covalent trapping of the analyte.
"Turn-On" Fluorescence Formation of the phenylhydrazone derivative restores the fluorescence of a quenched fluorophore.High signal-to-noise ratio and sensitivity.
Kinetic Optimization Use of a hydrazine moiety for rapid reaction with formaldehyde.Enables real-time monitoring of biological processes.
Wavelength Tuning Selection of different fluorophore backbones (e.g., naphthalimide, rhodamine).Allows for development of probes with visible or NIR emission profiles suitable for various imaging modalities.

This design strategy has been successfully applied to create a variety of fluorescent probes for imaging formaldehyde in living cells and organisms, providing invaluable tools for investigating the roles of this important one-carbon molecule in physiology and pathology. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms in Formaldehyde Phenylhydrazone Chemistry

Integration of Artificial Intelligence and Machine Learning in Formaldehyde (B43269) Phenylhydrazone Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, and their application to formaldehyde phenylhydrazone and its derivatives is a burgeoning area of investigation. nih.govrenewablematter.eu These computational tools offer the potential to accelerate discovery, optimize reactions, and predict molecular properties with unprecedented speed and accuracy. nih.gov

Researchers are beginning to employ AI and ML for several key purposes in the study of hydrazones. One major application is in the de novo design of molecules with specific desired properties. nih.gov For instance, generative adversarial networks (GANs) can be trained on large datasets of known hydrazone structures and their biological activities to generate novel molecular structures with enhanced potency or selectivity for a particular target. nih.gov This approach can significantly reduce the time and cost associated with traditional drug discovery. renewablematter.eu

Furthermore, ML models can predict the physicochemical properties and biological activities of this compound derivatives. By analyzing vast datasets of chemical structures and their associated experimental data, algorithms can learn to predict properties like solubility, stability, and binding affinity to biological targets. nih.gov For example, a study on a p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer utilized Density Functional Theory (DFT) calculations, a form of computational chemistry, to investigate its structure and electronic properties, which were then correlated with its potential as an anti-inflammatory agent. nih.govresearchgate.net Such predictive models allow researchers to prioritize the synthesis of the most promising candidates, streamlining the experimental workflow. nih.gov

Table 1: Applications of AI/ML in Hydrazone Research

Application AreaAI/ML TechniquePotential Impact on this compound ResearchSupporting Evidence
Molecule Design Generative Adversarial Networks (GANs), Deep LearningGeneration of novel this compound derivatives with optimized biological activity and safety profiles. nih.govAI algorithms have been pivotal in the de novo design of drug molecules with enhanced potency and selectivity. nih.gov
Property Prediction Machine Learning, DFTRapid prediction of physicochemical properties, biological activity, and potential drug-excipient interactions. nih.govnih.govDFT was used to calculate HOMO-LUMO gaps and other quantum descriptors to predict the reactivity and bioactivity of a PPHF terpolymer. nih.gov
Synthesis Optimization Machine Learning AlgorithmsPrediction of optimal reaction conditions to maximize yield and purity of this compound.AI-driven models can analyze vast datasets to predict optimal excipient combinations and synthetic routes. nih.gov

While the application of AI to this compound is still in its early stages, the foundational work with related hydrazone structures demonstrates a clear and promising path forward. The main challenge remains the creation of large, high-quality datasets needed to effectively train these sophisticated models. renewablematter.eu

Exploration of Novel Reactivity Manifolds and Synthetic Methodologies

The development of new synthetic methods is a cornerstone of chemical progress. For this compound, research is focused on uncovering novel reactivity patterns and creating more efficient and sustainable synthetic procedures. Hydrazones are recognized as versatile building blocks in organic synthesis, capable of participating in a wide range of transformations. beilstein-journals.orgnih.gov

Recent advancements in the broader field of hydrazone chemistry highlight several promising avenues for this compound:

C-H Functionalization: A significant challenge in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Recent breakthroughs have utilized visible-light photoredox catalysis to achieve C(sp²)-H functionalization of aldehyde-derived hydrazones. nih.gov This strategy allows for the introduction of various functional groups, such as trifluoromethyl and amino groups, directly onto the hydrazone structure under mild, redox-neutral conditions. nih.gov Applying these methods to this compound could open up a vast new chemical space for exploration.

Electrosynthesis: Electrochemistry offers a green and efficient alternative to traditional chemical oxidants and reductants. beilstein-journals.org The electrooxidative transformation of hydrazones has been used to construct a variety of organic molecules, including nitrogen-containing heterocycles. beilstein-journals.org This approach provides access to valuable compounds from readily available hydrazones under mild and oxidant-free conditions, a strategy that could be highly beneficial for derivatizing this compound.

Mechanochemistry: Solvent-free reaction conditions are a key goal of green chemistry. Mechanochemical synthesis, which involves milling solid reactants together, has been successfully used to produce hydrazones in quantitative yields without the need for solvents. mdpi.com This technique has been applied to couple various aldehydes with hydrazines, suggesting its applicability for a more environmentally friendly synthesis of this compound. mdpi.com

Catalytic Systems: Research continues into new catalysts to improve the efficiency and selectivity of hydrazone formation and subsequent reactions. The kinetics of hydrazone exchange, a key process in dynamic combinatorial chemistry, can be significantly enhanced by structural modifications within the aldehyde component that stabilize the reaction's transition state. ljmu.ac.uk Computational studies have been instrumental in identifying substituents that can accelerate these exchange processes at neutral pH, which is particularly important for biological applications. ljmu.ac.uk

Table 2: Emerging Synthetic Methodologies for Hydrazones

MethodologyDescriptionPotential Advantage for this compound
Photoredox Catalysis Uses visible light to initiate radical-based C-H functionalization reactions. nih.govAllows for the direct introduction of complex functional groups onto the this compound scaffold. nih.gov
Electrosynthesis Uses electrical current to drive oxidative transformations. beilstein-journals.orgProvides a green, oxidant-free method for synthesizing derivatives and heterocyclic compounds. beilstein-journals.org
Mechanochemistry Involves solvent-free milling of solid reactants. mdpi.comOffers a sustainable and high-yielding route to this compound. mdpi.com
Enhanced Catalysis Development of catalysts and structural modifications to accelerate reaction kinetics. ljmu.ac.ukEnables faster and more efficient synthesis and derivatization, especially under biologically relevant conditions. ljmu.ac.uk

These evolving synthetic strategies are continuously expanding the toolkit available to chemists, enabling the creation of more complex and functional molecules based on the this compound core.

Multidisciplinary Applications and Interfacial Research Opportunities

The unique chemical properties of the hydrazone group are driving the application of this compound and its derivatives into diverse scientific fields beyond traditional organic chemistry. numberanalytics.com This expansion into materials science, sensor technology, and biology represents a significant direction for future research.

Materials Science: Formaldehyde is a fundamental building block for various resins and polymers. formacare.euelchemy.com Phenylhydrazones, as a class, are being integrated into the development of dynamic materials. numberanalytics.com The reversible nature of the hydrazone bond is particularly useful for creating "smart" materials, such as self-healing polymers and hydrogels for controlled drug release. numberanalytics.com A terpolymer synthesized from p-phenylenediamine (B122844), phenylhydrazine (B124118), and formaldehyde has been investigated, demonstrating the potential to create novel polymeric materials with specific functional properties. nih.govresearchgate.net These materials could find use in high-performance applications, including lightweight composites for the automotive and aerospace industries. elchemy.comamericanchemistry.com

Chemosensors: Hydrazone-based compounds are excellent candidates for chemosensors due to their ability to undergo a distinct colorimetric or fluorescent change upon binding with specific ions or molecules. acs.orgnih.govresearchgate.net The N-H proton of the hydrazone group is often involved in the sensing mechanism, which can involve processes like deprotonation or the formation of hydrogen bonds with the target analyte. acs.orgresearchgate.net Researchers have successfully designed hydrazone-based sensors for a variety of species, including fluoride (B91410) ions and toxic metals like Fe³⁺ and Cu²⁺. acs.orgnih.govrsc.org Future work could focus on developing this compound-based sensors for environmental monitoring or medical diagnostics.

Biochemical Probes and Pharmaceuticals: The reactivity of phenylhydrazones with enzymes makes them interesting candidates for biochemical research. For example, phenylhydrazones can act as substrates for enzymes like prostaglandin (B15479496) synthase, leading to the formation of intermediate complexes that can be studied to understand enzyme mechanisms. nih.gov The core structure is also found in various compounds evaluated for a range of biological activities, including antifungal and antimicrobial properties. nih.govmdpi.com The development of new derivatives continues to be a promising area for discovering new therapeutic agents. preprints.org

Table 3: Multidisciplinary Research Areas for this compound

FieldApplicationUnderlying Principle
Materials Science Development of dynamic polymers, resins, and composites. numberanalytics.comamericanchemistry.comThe reversible nature of the hydrazone bond allows for self-healing and adaptive materials. numberanalytics.com
Chemical Sensing Colorimetric and fluorescent sensors for ions and molecules. acs.orgnih.govThe interaction of the hydrazone group with analytes causes a detectable change in optical properties. acs.orgresearchgate.net
Biochemistry Enzyme substrates, inhibitors, and bioactive molecules. nih.govnih.govThe hydrazone moiety can interact with biological targets, leading to applications in pharmacology and enzymology. nih.govnih.gov

The convergence of organic synthesis with materials science, analytical chemistry, and biology opens up a rich landscape for future research into this compound, promising novel solutions to challenges in a wide array of technological and medical fields.

Q & A

Q. What are the foundational methods for synthesizing and characterizing formaldehyde phenylhydrazone?

this compound (C₇H₈N₂) is synthesized via condensation between formaldehyde and phenylhydrazine under controlled pH (typically acidic) and temperature (40–60°C). Key characterization methods include:

  • Spectroscopy : NMR (¹H and ¹³C) to confirm the hydrazone bond (N–N) and aromatic protons. IR spectroscopy identifies C=N stretching (~1600 cm⁻¹) .
  • Chromatography : HPLC or GC-MS to verify purity, with retention times compared to standards .
  • Crystallography : X-ray diffraction for 3D structural elucidation, though limited by the compound’s low crystallinity .

Q. How is this compound used to detect carbonyl groups in analytical chemistry?

this compound reacts with carbonyl groups (e.g., aldehydes/ketones) to form colored hydrazones. The reaction is pH-sensitive (optimal at pH 2–4) and temperature-dependent (25–50°C). The resulting yellow-orange precipitate is quantified via UV-Vis spectroscopy at 430 nm. Interference from reducing sugars or amines requires masking agents like sodium bisulfite .

Advanced Research Questions

Q. How can researchers optimize protocols for this compound-based assays in complex matrices (e.g., biological fluids)?

Challenges include matrix interference (e.g., proteins in blood) and low analyte concentration. Methodological solutions:

  • Derivatization : Use 2,4-dinitrophenylhydrazine (DNPH) to enhance detection sensitivity, followed by solid-phase extraction (SPE) to isolate hydrazones .
  • AI-Driven Optimization : Tools like PubCompare.ai analyze literature protocols to recommend optimal reaction conditions (e.g., pH 3.5, 60°C incubation) and interference-masking agents .
  • Validation : Spike-and-recovery experiments with internal standards (e.g., deuterated formaldehyde) to account for matrix effects .

Q. What mechanisms underlie this compound’s reactivity, and how can instability be mitigated during experiments?

The hydrazone bond (C=N–N) is prone to hydrolysis under alkaline conditions or elevated temperatures. Mitigation strategies:

  • Stabilization : Store solutions in acidic buffers (pH 4–5) at 4°C.
  • Kinetic Studies : Monitor degradation rates via HPLC to determine shelf-life limits .
  • Alternative Derivatives : Use pentafluorophenylhydrazone for enhanced stability in GC-MS applications .

Q. How should researchers address discrepancies in formaldehyde quantification across studies using phenylhydrazone methods?

Discrepancies often arise from:

  • Derivatization Efficiency : Incomplete reaction due to suboptimal pH/temperature. Validate via calibration curves with pure formaldehyde standards .
  • Instrument Variability : Cross-validate HPLC (LOD: 0.03 mg/L) and GC-MS (LOD: 0.01 mg/L) results using inter-laboratory comparisons .
  • Data Normalization : Report recoveries (%) with standard deviations to highlight methodological robustness .

Data Contradiction Analysis

Q. Why do some studies report conflicting carcinogenicity data for formaldehyde, and how does phenylhydrazone derivatization affect risk assessment?

Formaldehyde’s carcinogenicity (Group 1, IARC) is dose-dependent, but phenylhydrazone derivatization in analytical workflows may underestimate free formaldehyde levels in biological samples. Key considerations:

  • Artifact Formation : Endogenous formaldehyde in samples (e.g., from methanol metabolism) can react with phenylhydrazine, leading to false positives .
  • Toxicokinetics : Compare derivatized vs. non-derivatized assays to differentiate exogenous vs. endogenous exposure .

Methodological Tables

Analytical Method Comparison HPLC GC-MS
Limit of Detection (LOD) 0.03 mg/L0.01 mg/L
Recovery Rate 96.9–103.3%85–95%
Interference Handling DNPH derivatizationPentafluorophenylhydrazone
Typical Matrix Urine, wineBlood, breath

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.